1-Ethoxy-2,3,5,6-tetrafluorobenzene

Description

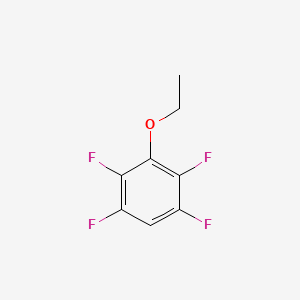

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-2-13-8-6(11)4(9)3-5(10)7(8)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOOEXUEWXMTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing

Synthetic Routes

The reaction involves the nucleophilic aromatic substitution of a fluorine atom on a pentafluorinated benzene (B151609) ring with an ethoxide ion. The most prevalent starting material for this synthesis is pentafluorobenzene (B134492).

Williamson Ether Synthesis:

This method involves the reaction of pentafluorobenzene with sodium ethoxide. The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the electron-deficient pentafluorobenzene ring, displacing one of the fluorine atoms. The reaction is typically carried out in an alcohol solvent, such as ethanol, which also serves as the source of the ethoxide upon reaction with a base like sodium hydroxide (B78521) or sodium metal.

Reaction Conditions and Catalysts

The reaction is generally conducted at elevated temperatures to facilitate the substitution. While the reaction can proceed without a catalyst, the use of a polar aprotic solvent can sometimes enhance the reaction rate. The choice of base and solvent system is crucial for optimizing the yield and minimizing side reactions.

Spectroscopic and Analytical Data

The structural elucidation of 1-Ethoxy-2,3,5,6-tetrafluorobenzene is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethoxy group. A multiplet in the aromatic region for the single proton on the benzene (B151609) ring. |

| ¹³C NMR | Resonances corresponding to the two distinct carbons of the ethoxy group and the four different types of carbon atoms in the tetrafluorinated benzene ring. The carbon atoms attached to fluorine will show characteristic C-F coupling. |

| ¹⁹F NMR | Two distinct multiplets, each integrating to two fluorine atoms, corresponding to the fluorines ortho and meta to the ethoxy group. |

| Infrared (IR) | Characteristic absorption bands for C-O-C stretching of the ether linkage, C-F stretching, and aromatic C=C stretching. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound. Fragmentation patterns will show the loss of the ethyl group and other characteristic fragments. |

Theoretical and Computational Investigations of 1 Ethoxy 2,3,5,6 Tetrafluorobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics.

Molecular Orbital Analysis and Frontier Orbitals

This subsection would have focused on the analysis of the molecular orbitals (MOs) of 1-Ethoxy-2,3,5,6-tetrafluorobenzene. Key aspects to have been included are the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Typically, this analysis involves computational methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. Despite a comprehensive search, no studies presenting the HOMO-LUMO gap or visualizations of the molecular orbitals for this compound were found.

Electrostatic Potential and Charge Distribution Mapping

The electrostatic potential (ESP) surface of a molecule is crucial for predicting its non-covalent interactions and reactive sites. An ESP map would illustrate the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would reveal the influence of the electron-withdrawing fluorine atoms and the electron-donating ethoxy group on the aromatic ring. Unfortunately, no published research containing calculated ESP maps or detailed Mulliken or Natural Bond Orbital (NBO) charge analyses for this specific compound could be located.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways is a powerful computational tool for understanding reaction mechanisms and predicting outcomes.

Elucidation of SNAr Mechanism Details

Given the highly fluorinated aromatic ring, this compound is a potential substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. Theoretical studies in this area would involve mapping the potential energy surface for the reaction with a nucleophile. This would include identifying the Meisenheimer complex (the intermediate) and the transition states leading to its formation and subsequent decomposition to products. Such calculations provide activation energies and reaction enthalpies, offering a deep understanding of the reaction mechanism. No specific computational studies modeling the SNAr mechanism for this compound were identified.

Prediction of Regioselectivity and Reactivity

Computational chemistry can predict the most likely site of nucleophilic attack on the tetrafluorobenzene ring. By comparing the activation barriers for attack at different positions, the regioselectivity of SNAr reactions can be determined. Fukui functions or other reactivity indices derived from quantum chemical calculations are often used for this purpose. In the absence of dedicated computational studies for this compound, no predictions on its regioselectivity and reactivity based on theoretical models can be reported.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and properties.

Conformational analysis of this compound would involve identifying the most stable arrangement of the ethoxy group relative to the fluorinated benzene (B151609) ring. This is typically achieved by scanning the potential energy surface as a function of key dihedral angles. Molecular dynamics (MD) simulations could provide further insight into the flexibility of the molecule and its behavior in different solvent environments over time. Such studies are essential for understanding how the molecule might interact with other molecules or biological targets. Regrettably, no literature detailing a systematic conformational search or MD simulations for this compound was found.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A comprehensive analysis comparing theoretical predictions of spectroscopic parameters with experimental data for this compound could not be conducted. A thorough search of publicly available scientific literature and databases did not yield any studies that provide both computational predictions and experimental spectroscopic measurements for this specific compound.

Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical calculations provide valuable insights into the molecular structure and electronic properties of a compound.

Subsequently, the validation of these theoretical models requires comparison with experimentally obtained data from techniques like ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and UV-Vis spectroscopy. This comparison is crucial for assessing the accuracy of the computational methods and for the definitive assignment of experimental signals.

Unfortunately, for this compound, the necessary combination of published theoretical and experimental data to perform such a validation is not available. While spectral data for similar compounds or computational studies on related molecules exist, a direct and detailed comparison for the title compound is not possible at this time.

Applications in Organic Synthesis

Building Block in the Synthesis of Complex Fluorinated Molecules

Its primary application is as a building block to introduce the 4-ethoxy-2,3,5,6-tetrafluorophenyl moiety into larger, more complex molecules. This is particularly useful in the synthesis of materials with specific electronic or physical properties, such as liquid crystals and fluorinated polymers. For instance, it can be used to create poly(arylene ether)s, a class of high-performance polymers known for their thermal stability. researchgate.net

Precursor to Functionalized Aromatic Compounds

Through nucleophilic aromatic substitution at the para position, the ethoxy-tetrafluorophenyl group can be attached to a wide variety of nucleophilic substrates. This allows for the creation of a diverse range of functionalized aromatic compounds. These products can then be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the presence of a fluorinated aromatic ether is desired for its unique properties.

Displacement of Fluorine Atoms by Various Nucleophiles

Oxygen- and Sulfur-based Nucleophiles

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electron-withdrawing nature of the four fluorine atoms, which activate the aromatic ring towards nucleophilic attack. The primary site of substitution is the carbon atom para to the ethoxy group.

With oxygen-based nucleophiles , such as alkoxides, the reaction proceeds to yield the corresponding substituted aryl ethers. For instance, hindered tertiary alkoxides have been shown to be effective nucleophiles in SNAr reactions with activated aryl fluoride (B91410) electrophiles. stanford.edu The reaction of this compound with a generic alkoxide (RO⁻) would be expected to yield 1-alkoxy-4-ethoxy-2,3,5,6-tetrafluorobenzene. The reaction conditions typically involve a polar aprotic solvent to solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion.

Sulfur-based nucleophiles , such as thiolates, are generally more potent nucleophiles than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. Consequently, they react readily with polyfluoroaromatic compounds. The reaction of this compound with a thiolate anion (RS⁻) would afford the corresponding thioether, 1-(alkylthio)-4-ethoxy-2,3,5,6-tetrafluorobenzene. These reactions are typically carried out under basic conditions to generate the thiolate in situ from the corresponding thiol. For most electron-deficient heteroarenes, nucleophilic aromatic substitution with thiols proceeds smoothly in the presence of a base like potassium carbonate. hbni.ac.in

The following table summarizes the expected products from the reaction of this compound with representative oxygen and sulfur nucleophiles.

| Nucleophile | Reagent Example | Expected Product |

| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 1-Ethoxy-4-methoxy-2,3,5,6-tetrafluorobenzene |

| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 1-Ethoxy-4-(phenylthio)-2,3,5,6-tetrafluorobenzene |

| tert-Butoxide | Potassium tert-butoxide (KOC(CH₃)₃) | 1-(tert-Butoxy)-4-ethoxy-2,3,5,6-tetrafluorobenzene |

Kinetic and Thermodynamic Aspects of Fluorine Displacement

The displacement of a fluorine atom from an activated aromatic ring in an SNAr reaction is a well-studied process. The kinetics of these reactions are typically second order, being first order in both the aryl fluoride and the nucleophile. The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

The presence of multiple fluorine atoms on the benzene (B151609) ring of this compound has a profound effect on the reaction rate. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect, which stabilizes the negative charge in the Meisenheimer complex and the transition state leading to it, thereby accelerating the reaction. nih.gov

The table below illustrates the general kinetic trends for SNAr reactions of polyfluoroaromatic compounds.

| Parameter | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles react faster | The rate-determining step is nucleophilic attack. |

| Solvent Polarity | Polar aprotic solvents increase the rate | They solvate the cation of the nucleophilic salt, increasing the nucleophile's reactivity, and poorly solvate the leaving fluoride ion. |

| Leaving Group | F > Cl > Br > I | The C-F bond is the strongest, but its cleavage is not rate-determining. The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack. nih.gov |

Concerted vs. Stepwise SNAr Mechanisms

The traditional textbook mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process involving a discrete Meisenheimer intermediate. nih.gov However, recent computational and experimental studies have provided evidence for concerted SNAr mechanisms, where bond formation and bond cleavage occur in a single transition state. stanford.eduresearchgate.netnih.gov

For a stepwise mechanism to occur, the Meisenheimer intermediate must be a true energy minimum on the reaction coordinate. libretexts.org This is favored when the intermediate is significantly stabilized, for instance, by the presence of strongly electron-withdrawing groups (like nitro groups) and when the leaving group is poor. nih.gov

In contrast, a concerted mechanism is more likely when the putative Meisenheimer intermediate is less stable and the leaving group is good. nih.govlibretexts.org In the case of this compound, the four fluorine atoms provide substantial electronic stabilization for a negative charge on the ring. However, the fluoride ion is also a good leaving group in the context of SNAr on highly fluorinated rings. Computational studies on similar fluoroarenes suggest that many SNAr reactions, particularly those on heterocycles and with good leaving groups, are likely to be concerted. nih.gov For this compound, the reaction mechanism may be borderline and could be influenced by the nature of the nucleophile and the reaction conditions.

Metal-Mediated and Catalytic Transformations of this compound

The presence of both C-F and C-H bonds in this compound allows for a variety of metal-mediated and catalytic transformations.

C-H Bond Activation and Functionalization

While the C-F bonds are strong, the C-H bond on the ethoxy group presents a site for functionalization. However, the primary focus of C-H activation studies on fluoroarenes is typically the aromatic C-H bond. In the case of this compound, there are no aromatic C-H bonds. Therefore, C-H activation would target the ethoxy group.

Alternatively, derivatization of this compound to introduce an aromatic C-H bond would open up possibilities for direct C-H arylation. Palladium-catalyzed direct C-H arylation of fluoroarenes with bromoarenes has been developed, often requiring specific conditions to enhance the reactivity of the fluoroarene. researchgate.net Rhodium catalysts are also widely used for C-H activation, often employing a directing group to achieve selectivity. researchgate.netresearchgate.net For a derivative of this compound containing a directing group and a C-H bond, a rhodium-catalyzed C-H functionalization could be envisioned.

Cross-Coupling Reactions Involving this compound Derivatives (e.g., Suzuki-Miyaura, Sonogashira)

To participate in cross-coupling reactions, this compound must first be converted into a suitable derivative, such as an organoboron compound (for Suzuki-Miyaura coupling) or an organohalide (for Sonogashira coupling).

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. nih.govwikipedia.org A boronic ester derivative of this compound, such as 1-ethoxy-2,3,5,6-tetrafluorophenyl pinacol (B44631) boronate, could be coupled with various aryl or vinyl halides to form biaryl or vinyl-aryl structures. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The Sonogashira coupling involves the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.org An iodo- or bromo- derivative of this compound would be a suitable substrate for this reaction. For example, 1-iodo-4-ethoxy-2,3,5,6-tetrafluorobenzene could be coupled with a terminal alkyne to introduce an alkynyl group onto the fluorinated ring. The reaction is generally performed under mild conditions with an amine base. beilstein-journals.org

The table below provides hypothetical examples of cross-coupling reactions with derivatives of this compound.

| Coupling Reaction | Derivative of this compound | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 1-Ethoxy-2,3,5,6-tetrafluorophenylboronic acid | Phenyl bromide | Pd(PPh₃)₄, Base | 1-Ethoxy-4-phenyl-2,3,5,6-tetrafluorobenzene |

| Sonogashira | 1-Iodo-4-ethoxy-2,3,5,6-tetrafluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Ethoxy-4-(phenylethynyl)-2,3,5,6-tetrafluorobenzene |

Radical Reactions Involving this compound

Polyfluoroaromatic compounds exhibit unique reactivity in radical reactions. beilstein-journals.org The attack of a radical on the aromatic ring of this compound would lead to the formation of a polyfluorinated cyclohexadienyl radical intermediate. The fate of this intermediate depends on the nature of the radical and the reaction conditions. beilstein-journals.org

Common pathways for the stabilization of such intermediates include:

Dimerization: The cyclohexadienyl radicals can dimerize to form polyfluorinated biphenyl (B1667301) derivatives.

Defluorination: In the presence of a suitable agent, the intermediate can lose a fluorine atom to yield a product of homolytic aromatic substitution.

Isomerization: A 1,2-shift of a fluorine atom has been observed in some polyfluorinated radical σ-complexes. beilstein-journals.org

The high electron affinity of polyfluoroarenes also makes them susceptible to electron transfer processes, which can initiate radical reactions. For example, under photochemical conditions, electron transfer from a suitable donor to this compound could generate a radical anion, which could then undergo further reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. organicchemistrydata.org

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three chemically non-equivalent sets of protons.

Ethoxy Group Protons : The ethoxy group gives rise to two signals: a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons. This characteristic pattern results from vicinal coupling (a three-bond coupling, ³JHH) between the methyl and methylene protons. youtube.com The methylene protons are deshielded by the adjacent electronegative oxygen atom and will appear further downfield than the methyl protons.

Aromatic Proton : The single proton attached to the aromatic ring is expected to appear as a multiplet due to coupling with the neighboring fluorine atoms.

The precise chemical shifts are influenced by factors such as solvent and the strong electron-withdrawing effects of the fluorine atoms on the benzene ring. ubc.ca

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| -CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7 Hz |

| -OCH₂- | ~4.2 | Quartet (q) | ³JHH ≈ 7 Hz |

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound would display a reduced number of signals relative to the total number of carbon atoms. The carbon atoms are in five distinct chemical environments.

Ethoxy Carbons : Two signals are expected for the ethoxy group: one for the methyl carbon (–CH₃) and one for the methylene carbon (–OCH₂–). The methylene carbon, being directly attached to oxygen, will be significantly downfield. libretexts.org

Aromatic Carbons : The tetrafluorinated benzene ring contains three unique carbon environments: the carbon bearing the ethoxy group (C1), the four carbons bearing fluorine atoms (C2, C3, C5, C6 which are equivalent), and the carbon bearing the hydrogen atom (C4). The carbons directly bonded to fluorine will exhibit large C-F coupling constants and their chemical shifts are strongly influenced by fluorine's high electronegativity. oregonstate.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C H₃ | ~15 | Shielded alkyl carbon. |

| -OC H₂- | ~65-70 | Deshielded by adjacent oxygen. |

| C4 (Ar-C-H) | ~100-110 | Shielded relative to other aromatic carbons due to resonance and less direct fluorine effects. |

| C2, C3, C5, C6 (Ar-C-F) | ~135-145 | Deshielded by fluorine; will show strong ¹JCF coupling. |

¹⁹F NMR is an exceptionally powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgalfa-chemistry.com The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes signal overlap. thermofisher.com

For this compound, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a complex multiplet due to coupling with the aromatic proton (H4) and potentially through-space coupling with the protons of the ethoxy group. Long-range coupling between fluorine nuclei (²J, ³J, ⁴J, and even ⁵J) is common and often significant. wikipedia.org The chemical shift for fluorine atoms on an aromatic ring is typically found in the -110 to -170 ppm range relative to a CFCl₃ standard. ucsb.edu

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy) : A homonuclear COSY experiment would show a cross-peak connecting the ¹H signals of the –CH₃ and –OCH₂– groups, definitively confirming their scalar (through-bond) coupling. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.orgyoutube.com It would show a cross-peak between the –CH₃ proton signal and the –CH₃ carbon signal, and another between the –OCH₂– proton signal and the –OCH₂– carbon signal. This provides an unambiguous assignment of the aliphatic carbon signals. A cross-peak would also link the aromatic proton to its corresponding carbon (C4).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This technique detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. huji.ac.ilprinceton.edu A ROESY spectrum could be used to confirm the conformation of the ethoxy group relative to the ring by observing cross-peaks between the methylene (–OCH₂–) protons and the fluorine atoms at the C2 and C6 positions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org The analysis of these spectra provides a molecular fingerprint and confirms the presence of key functional groups.

For this compound, the IR and Raman spectra would be characterized by several key features:

C-H Stretching : Vibrations corresponding to the sp³-hybridized C-H bonds of the ethoxy group would appear in the 2850-3000 cm⁻¹ region. The aromatic sp² C-H stretch would be found slightly above 3000 cm⁻¹.

C-O-C Stretching : A strong, characteristic absorption for the asymmetric C-O-C stretch of the ether linkage is expected in the region of 1200-1260 cm⁻¹. The symmetric stretch would appear near 1040 cm⁻¹.

Aromatic C=C Stretching : Peaks in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

C-F Stretching : Very strong and intense absorption bands characteristic of C-F bonds on an aromatic ring would dominate the spectrum in the 1100-1300 cm⁻¹ region.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns under ionization. raco.cat

The molecular ion peak (M⁺) for this compound (C₈H₆F₄O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.

Common fragmentation pathways for aryl ethers often involve the cleavage of bonds adjacent to the oxygen atom. miamioh.edu Expected fragmentation patterns include:

Alpha-Cleavage : Loss of a methyl radical (•CH₃, mass 15) from the molecular ion is possible but less favored than the loss of an ethyl group.

Benzylic-type Cleavage : The most likely initial fragmentation is the cleavage of the ethyl-oxygen bond, leading to the loss of an ethyl radical (•C₂H₅, mass 29) to give a stable tetrafluorophenoxy cation [M-29]⁺.

Loss of Ethene : A rearrangement reaction involving the transfer of a hydrogen followed by the elimination of a neutral ethene molecule (C₂H₄, mass 28) would produce a tetrafluorophenol radical cation [M-28]•⁺.

Ring Fragmentation : Subsequent fragmentation would involve the characteristic loss of CO or cleavage of the stable fluoroaromatic ring. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Notes |

|---|---|---|

| 210 | [C₈H₆F₄O]⁺ | Molecular Ion (M⁺) |

| 181 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 182 | [M - C₂H₄]•⁺ | Loss of neutral ethene via rearrangement |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4,5-tetrafluorobenzene |

| Ethoxybenzene |

| Ethene |

| Tetrafluorophenol |

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a liquid at room temperature, this technique is applied to its solid, crystalline derivatives. The formation of such derivatives, for instance, through co-crystallization with other molecules or by synthesizing related solid compounds, allows for the unambiguous confirmation of the molecular structure.

The process involves irradiating a single crystal of a suitable derivative with X-rays. The resulting diffraction pattern is analyzed to determine the crystal lattice parameters and the electron density distribution, which in turn reveals the exact position of each atom. This method is invaluable for confirming the substitution pattern on the benzene ring and the conformation of the ethoxy group.

While specific X-ray diffraction studies on crystalline derivatives of this compound are not widely published, the principles of this technique are well-established for fluorinated organic compounds. mdpi.com For instance, studies on other fluorine-functionalized molecules have successfully used X-ray diffraction to elucidate their molecular structures. mdpi.comresearchgate.netresearchgate.net In a hypothetical crystalline derivative of this compound, one would expect to determine key structural parameters such as bond lengths, bond angles, and torsion angles.

Below is an illustrative data table representing the kind of information that would be obtained from an X-ray diffraction study of a hypothetical crystalline derivative.

Table 1: Illustrative X-ray Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| C-F Bond Lengths (Å) | Average Value |

| C-O-C Bond Angle (°) | Value |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, or other components in a mixture. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for this purpose due to its high separation efficiency and definitive identification capabilities. nih.gov

In GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

The purity of a this compound sample can be determined by the relative area of its peak in the gas chromatogram. Impurities would appear as separate peaks, and their mass spectra can be used to identify them. Common impurities might include isomers, starting materials such as pentafluorobenzene (B134492), or by-products from the synthesis process.

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the ethoxy group or other parts of the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the identification of the parent compound and any impurities. nih.govnih.gov

The following table illustrates the type of data that would be generated in a GC-MS analysis for the purity assessment of a hypothetical sample of this compound.

Table 2: Illustrative GC-MS Data for Purity Assessment of this compound

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Relative Abundance (%) |

| t₁ | This compound | M⁺, [M-C₂H₅]⁺, ... | 99.5 |

| t₂ | Pentafluorobenzene | 168, ... | 0.3 |

| t₃ | Isomeric By-product | M⁺, ... | 0.2 |

Future Research Directions and Emerging Trends

Sustainable Synthesis of Fluorinated Aromatic Ethers

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be harsh and environmentally taxing. dovepress.com The formation of the carbon-fluorine (C-F) bond is challenging due to its high bond energy. dovepress.com Classical methods such as the Balz–Schiemann and Halex reactions often require severe conditions and can produce significant waste. dovepress.com Consequently, a major trend in organofluorine chemistry is the development of "green" synthetic routes. dovepress.comsruc.ac.uk

Future research aims to replace hazardous reagents and minimize energy consumption in the synthesis of fluorinated aromatic ethers. This involves exploring novel catalytic systems that operate under milder conditions. For instance, copper-mediated fluorination has shown promise as a greener alternative to traditional methods. dovepress.com Another approach is the direct etherification of phenols with alcohols, which avoids the use of toxic and expensive alkylating agents like dimethyl sulfate. google.com The principles of green chemistry, such as atom economy, use of renewable feedstocks, and designing for degradation, are central to this research. rsc.orgresearchgate.net The development of firefighting foams that replace persistent fluorinated surfactants with biodegradable sugars and non-fluorinated surfactants serves as a prime example of this industrial shift. epa.gov

| Synthesis Aspect | Traditional Approach | Emerging Sustainable Approach |

| Fluorination | Balz–Schiemann, Halex Process (harsh conditions) dovepress.com | Copper-mediated fluorination (milder conditions) dovepress.com |

| Etherification | Use of toxic alkylating agents (e.g., dimethyl sulfate) google.com | Direct reaction of phenols with alcohols google.com |

| Catalysis | Stoichiometric and often hazardous reagents | Recyclable and environmentally benign catalysts sruc.ac.uk |

| Waste | High E-factor (Environmental Factor) | Minimized waste streams, chromatography-free separations rsc.orgresearchgate.net |

Flow Chemistry Approaches for Enhanced Reaction Control

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, is an emerging trend with significant implications for the synthesis of fluorinated aromatic ethers. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry compared to traditional batch processing. nih.govyoutube.com For fluorination reactions, which are often highly exothermic, the high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing thermal runaways and improving safety. acs.org

The synthesis of related compounds, such as monoarylated acetaldehydes from anilines and ethyl vinyl ether, has been successfully demonstrated in a continuous-flow process. organic-chemistry.orgnih.govacs.org This method allows for the safe handling of unstable intermediates like aryldiazonium salts, enabling scalable and efficient production. organic-chemistry.orgacs.org Future work will likely adapt these principles to the synthesis of 1-ethoxy-2,3,5,6-tetrafluorobenzene, allowing for safer, more consistent, and scalable manufacturing. nih.gov The use of chemically resistant reactor materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) and perfluoroalkoxy alkanes (PFA) makes flow chemistry particularly suitable for the aggressive reagents often used in organofluorine chemistry. acs.org

Integration of Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry, capable of accelerating discovery and optimizing reactions. nih.gov These computational methods can analyze vast datasets of chemical reactions to identify complex patterns and predict outcomes with high accuracy. researchgate.netucla.edu For the synthesis of fluorinated compounds, ML models are being developed to predict the reactivity of fluorinating agents and to map the intricate landscape of reaction conditions to forecast high-yielding pathways. researchgate.netrsc.orgacs.org

In the context of this compound, ML could be used to:

Optimize Synthesis: Predict the optimal base, solvent, and temperature for the etherification step, minimizing experimental effort. acs.org

Predict Reactivity: Forecast the regioselectivity of subsequent transformations, such as nucleophilic aromatic substitution on the tetrafluorophenyl ring. rsc.org

Discover New Reactions: Aid in retrosynthesis to design novel and efficient synthetic routes to complex derivatives. 21stcentech.com

By leveraging ML, chemists can move from a trial-and-error approach to a data-driven design process, significantly speeding up the development of new synthetic methodologies. nih.govucla.edu

Exploration of New Reactivity Modes and Transformations

The highly fluorinated ring of this compound makes it an electron-deficient system, primed for nucleophilic aromatic substitution (SNAr). While this is a well-established reactivity mode, future research is aimed at exploring novel transformations. The presence of four fluorine atoms and an ethoxy group creates a unique electronic environment that could be exploited in new ways.

One area of exploration is the use of aryne intermediates in the synthesis of complex fluorinated molecules. researchgate.net The generation of a tetrafluorobenzyne from a suitable precursor derived from this compound could open pathways to a variety of new, densely functionalized aromatic compounds. Other emerging areas include transition-metal-catalyzed cross-coupling reactions to selectively replace a fluorine atom or activate the C-H bonds on the ethoxy group, enabling the creation of derivatives that are currently inaccessible.

Development of Smart Materials Incorporating this compound Scaffolds

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and unique optical and electronic characteristics. numberanalytics.com The this compound scaffold is a promising building block for a new generation of "smart" materials. The incorporation of perfluorinated aromatic units into polymer backbones can lead to materials with desirable properties for advanced applications. researchgate.net

Research in this area focuses on synthesizing novel fluorinated poly(arylene ether)s. researchgate.net By creating monomers derived from the tetrafluorobenzene core, it is possible to produce polymers for applications such as:

Gas Separation Membranes: The rigidity and free volume imparted by fluorinated groups can enhance gas permeability and selectivity. researchgate.net

Liquid Crystals: The high polarity and stability of fluorinated compounds are beneficial in display technologies. numberanalytics.com

Solid Electrolytes: Fluorinated polyethers are being investigated for use in next-generation batteries due to their electrochemical stability. acs.org

Low-Dielectric Materials: The low polarizability of the C-F bond makes these materials suitable for microelectronics applications.

The development of these materials relies on synthetic techniques like nucleophilic aromatic substitution polymerization, where diols are reacted with activated fluoroaromatics like decafluorobiphenyl, a close relative of the core of this compound. researchgate.net

Q & A

Q. Key Considerations :

- Reaction temperatures (0–60°C) to balance reactivity and side reactions.

- Solvent choice (THF or DMF) to stabilize intermediates.

- Purification via recrystallization (e.g., using acetone/water mixtures) or column chromatography .

How can incomplete substitution or byproduct formation be mitigated during synthesis?

Advanced Research Question

Incomplete substitution often arises from steric hindrance or competing side reactions. Strategies include:

- Stoichiometric excess of nucleophiles : Using >2 equivalents of NaOEt or n-BuLi ensures complete substitution .

- Temperature control : Lower temperatures (e.g., −78°C for lithiation) reduce side reactions like polysubstitution .

- Byproduct removal : Monosubstituted byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid) can be separated via acid-base extraction or selective crystallization .

Q. Data Insight :

- reports 95% yield of tetrafluoroterephthalic acid using surplus n-BuLi, compared to 67% with stoichiometric amounts.

What analytical methods confirm the structure and purity of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹⁹F-NMR distinguishes fluorine environments (e.g., δ −140 to −160 ppm for aromatic fluorines) .

- ¹H-NMR identifies ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .

- X-ray Crystallography : Resolves molecular geometry, as seen in related tetrafluorobenzene derivatives (e.g., tetrafluoroterephthalic acid monoclinic crystals) .

- FT-IR : Confirms C-O-C (∼1250 cm⁻¹) and C-F (∼1100 cm⁻¹) stretches .

How can functional groups be introduced into this compound for advanced applications?

Advanced Research Question

- Azide incorporation : React bromomethyl derivatives (e.g., 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene) with nucleophiles like amines or thiols for photoaffinity labeling .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at vacant positions .

- Esterification : Convert carboxylic acid derivatives (e.g., tetrafluoroterephthalic acid) to esters for metal-organic framework (MOF) synthesis .

Example : MTS-ATFB, a cross-linker with a thiol-reactive group, is synthesized via azide-alkyne cycloaddition .

What are the applications of this compound in materials science?

Advanced Research Question

- MOF Linkers : Tetrafluoroterephthalate derivatives form porous frameworks with metals like Cd or Fe, useful for gas storage or catalysis .

- Photoaffinity Probes : The 4-azido-2,3,5,6-tetrafluorobenzene moiety enables UV-induced cross-linking for studying protein-ligand interactions .

- Polymer Synthesis : Fluorinated benzyl esters enhance thermal stability in polymers (e.g., polyesters with Tg > 250°C) .

How should sensitive intermediates be handled during synthesis?

Basic Research Question

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., lithiation) .

- Personal Protective Equipment (PPE) : Respirators for vapor control, nitrile gloves, and safety goggles per OSHA guidelines .

- Ventilation : Local exhaust systems to minimize exposure to volatile intermediates (e.g., ethyl bromide) .

What techniques analyze reaction byproducts or degradation products?

Advanced Research Question

- HPLC-MS : Identifies monosubstituted byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid) via retention time and mass fragmentation .

- GC-MS : Detects volatile impurities (e.g., residual ethyl iodide) with limits of detection <1 ppm .

- DSC/TGA : Monitors thermal stability; decomposition onset >200°C for pure compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.